molecular formula C4H2BrNO2S B1283395 4-Bromo-1,3-thiazole-2-carboxylic acid CAS No. 88982-82-5

4-Bromo-1,3-thiazole-2-carboxylic acid

Cat. No.: B1283395
CAS No.: 88982-82-5
M. Wt: 208.04 g/mol
InChI Key: AYUAEJPYEJEHJN-UHFFFAOYSA-N
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Description

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a bromine atom at the fourth position and a carboxylic acid group at the second position of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid typically involves the bromination of 1,3-thiazole-2-carboxylic acid. One common method includes the reaction of 1,3-thiazole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted thiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohols and aldehydes.

Scientific Research Applications

4-Bromo-1,3-thiazole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-thiazole-2-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the bromine atom and the carboxylic acid group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for the formation of a wide range of derivatives with diverse applications in various fields .

Biological Activity

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen, with a bromine atom at the fourth position and a carboxylic acid group at the second position. Its molecular formula is C4H2BrNO2S, and it has a molecular weight of approximately 208.04 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Interaction : The compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells.
  • Enzyme Modulation : It influences several biochemical pathways by interacting with enzymes involved in cellular metabolism and signaling. For instance, it can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme inhibition .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been synthesized into various derivatives that have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance its antimicrobial potency .

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

  • Case Study : A study demonstrated that thiazole derivatives, including this compound, exhibited cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Mechanism : The anticancer activity is linked to the compound's ability to disrupt DNA replication and induce oxidative stress within cancer cells.

Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effective Dose Mechanism
AntimicrobialStaphylococcus aureusVaries by derivativeInhibition of cell wall synthesis
AntimicrobialEscherichia coliVaries by derivativeDisruption of metabolic pathways
AnticancerMCF-7 (breast cancer)< 10 µMInduction of apoptosis via DNA damage
AnticancerHepG2 (liver cancer)< 20 µMCell cycle arrest and oxidative stress

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and solubility characteristics. Studies indicate that the compound can be effectively absorbed when administered in vivo, although specific pharmacokinetic data remains limited .

Safety Profile

While this compound shows promising biological activity, it also poses certain safety concerns. It is classified as harmful if swallowed and may cause skin irritation . Proper handling protocols should be observed during laboratory use.

Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAEJPYEJEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568549
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-82-5
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-thiazole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in Et2O (1000 mL) was added n-BuLi (90 mL, 2.5 M, 1.1 eq.) at −78° C. dropwise and it was stirred for one hour. The reaction solution was poured into dry CO2 at −78° C. and the reaction mixture was warmed to the room temperature. TLC and LCMS showed the reaction was complete. It was quenched with water (100 ml). The Et2O phase was removed. The aqueous phase was adjusted to pH to 2-3 and extracted with ethyl acetate. The organic phase was dried, filtered and concentrated to obtain 4-bromothiazole-2-carboxylic acid. 1HNMR (400 MHz, DMSO): δ 8.23 (1H, s).
Quantity
50 g
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reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
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Quantity
1000 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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